1-(4-fluorobenzoyl)-N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
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Overview
Description
1-(4-fluorobenzoyl)-N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a synthetic organic compound that belongs to the class of fluorobenzoyl derivatives. This compound is characterized by the presence of a fluorobenzoyl group attached to a tetrahydroquinoline ring system, which is further substituted with a carboxamide group. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzoyl)-N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a suitable aromatic precursor with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The resulting intermediate is then subjected to reduction conditions to form the corresponding tetrahydroquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzoyl)-N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
1-(4-fluorobenzoyl)-N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorobenzoyl)-2,3-dihydroquinoline: A structurally similar compound with a dihydroquinoline ring system.
1-(4-fluorobenzoyl)-N-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide: Another related compound with an isoquinoline ring system.
Uniqueness
1-(4-fluorobenzoyl)-N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is unique due to its specific combination of a fluorobenzoyl group, a tetrahydroquinoline ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-methyl-3,4-dihydro-2H-quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-20-17(22)14-6-9-16-13(11-14)3-2-10-21(16)18(23)12-4-7-15(19)8-5-12/h4-9,11H,2-3,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWHJBDKFVDCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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